molecular formula C17H16N2O2 B2641619 N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide CAS No. 2418719-27-2

N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide

Cat. No.: B2641619
CAS No.: 2418719-27-2
M. Wt: 280.327
InChI Key: WUIRGNRZVBEXCH-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a cyanomethyl group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)benzamide: This compound has a similar structure but lacks the phenoxymethyl group.

    N-[(1H-tetrazol-5-yl)methyl]benzamide: This compound has a tetrazole ring instead of the cyanomethyl group.

Uniqueness

N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide is unique due to the presence of both the cyanomethyl and phenoxymethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-19(12-11-18)17(20)16-10-6-5-7-14(16)13-21-15-8-3-2-4-9-15/h2-10H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIRGNRZVBEXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC=CC=C1COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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